molecular formula C16H14O4 B184875 Phenylhydroquinone diacetate CAS No. 58244-28-3

Phenylhydroquinone diacetate

Cat. No.: B184875
CAS No.: 58244-28-3
M. Wt: 270.28 g/mol
InChI Key: DZVDHXPXHBVBNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylhydroquinone diacetate can be synthesized by the acetylation of hydroquinone. One common method involves the reaction of hydroquinone with acetic anhydride in the presence of a strong acid catalyst such as concentrated sulfuric acid . The reaction mixture is stirred gently, and the hydroquinone dissolves rapidly. After the reaction is complete, the product is poured onto crushed ice to precipitate the this compound, which is then collected by filtration and dried .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: Phenylhydroquinone diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenylhydroquinone diacetate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of phenylhydroquinone diacetate involves its ability to undergo redox reactions. It can act as an electron donor or acceptor, making it useful in various chemical processes. In biological systems, it can influence oxidative stress pathways and modulate the activity of enzymes involved in redox reactions .

Comparison with Similar Compounds

Phenylhydroquinone diacetate is unique due to its specific structure and reactivity. Similar compounds include:

Biological Activity

Phenylhydroquinone diacetate (PHQDA) is a synthetic compound with notable biological activities, particularly in the context of oxidative stress, cellular signaling, and potential therapeutic applications. This article reviews the biological activity of PHQDA, including its mechanisms of action, cytotoxic effects, and implications for medical research.

This compound is characterized by its ability to undergo redox reactions, functioning as both an electron donor and acceptor. This property enables it to influence various biological processes, particularly those related to oxidative stress. The compound can modulate the activity of enzymes involved in redox reactions, which are crucial in maintaining cellular homeostasis and responding to oxidative damage.

PropertyValue
Chemical FormulaC10_{10}H10_{10}O4_{4}
Molecular Weight198.18 g/mol
CAS Number58244-28-3
SolubilitySoluble in organic solvents

Oxidative Stress and Cytotoxicity

Research indicates that PHQDA can induce oxidative stress in cells, leading to increased reactive oxygen species (ROS) production. A study demonstrated that treatment with PHQDA resulted in significant ROS generation in hepatocytes, correlating with cytotoxic effects observed at specific concentrations . The cytotoxicity was assessed using the LC50 metric, indicating that PHQDA has a moderate toxic profile compared to other hydroquinone derivatives.

Case Study: Hepatocyte Toxicity

In a controlled experiment involving rat hepatocytes, PHQDA exhibited an LC50 value of approximately 175 μM. This suggests that while it has some therapeutic potential, caution is warranted due to its cytotoxic effects at higher concentrations. The study also highlighted that the mechanism of toxicity may involve depletion of glutathione (GSH), a critical antioxidant in cells .

Therapeutic Potential

Despite its cytotoxicity, PHQDA has been investigated for its potential therapeutic applications:

  • Cancer Treatment : Ongoing research is exploring the role of phenolic compounds like PHQDA in cancer therapy due to their ability to induce apoptosis in cancer cells through oxidative mechanisms.
  • Anti-inflammatory Properties : Some studies suggest that phenylhydroquinone derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Research Findings

A variety of studies have explored the biological effects of PHQDA:

  • Cytotoxicity Studies : Research has shown that PHQDA can induce cell cycle arrest at the G2/M phase in yeast models, suggesting its potential as a chemotherapeutic agent by disrupting normal cell division .
  • Molecular Docking Studies : Molecular modeling studies indicate that PHQDA interacts with various cellular targets, potentially modulating pathways involved in cell survival and apoptosis .
  • Detoxification Pathways : Metabolic studies reveal that PHQDA is detoxified through glucuronidation and sulfation pathways, which may mitigate some of its toxic effects .

Table 2: Summary of Biological Activities and Effects

ActivityEffectReference
ROS GenerationIncreased oxidative stress
Cytotoxicity (LC50)175 μM in hepatocytes
Cell Cycle ArrestG2/M phase arrest in yeast
Potential Anti-cancerInduces apoptosis in cancer cells
DetoxificationMetabolized via glucuronidation

Properties

IUPAC Name

(4-acetyloxy-3-phenylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)19-14-8-9-16(20-12(2)18)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVDHXPXHBVBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00877971
Record name (1,1'-Biphenyl)-2,5-diol, diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00877971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58244-28-3
Record name [1,1′-Biphenyl]-2,5-diol, 2,5-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58244-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-2,5-diol, diacetate
Source ChemIDplus
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Record name (1,1'-Biphenyl)-2,5-diol, diacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58244-28-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Phenylhydroquinone diacetate influence the properties of the resulting LCP compared to other monomers like hydroquinone diacetate?

A1: this compound, when used as a monomer in LCP synthesis, contributes to a higher glass transition temperature (Tg) compared to hydroquinone diacetate. Research has shown that LCPs incorporating either naphthalene or phenylhydroquinone units exhibit Tg values ranging from 140-170 °C [, ]. This is attributed to the bulky phenyl group in this compound, which restricts chain mobility and increases the energy required for the transition from a glassy to a rubbery state. This higher Tg is desirable for applications requiring thermal stability at elevated temperatures.

Q2: Can you elaborate on the kinetics of polymerization when this compound is used with terephthalic acid compared to hydroquinone diacetate?

A2: Studies using gas chromatography to analyze the kinetics of bulk polymerization revealed that terephthalic acid reacts faster with this compound (PhHQD) than with hydroquinone diacetate (HQD) []. This difference in polymerization rate is attributed to the solubility of the 1:1 dimer formed during the reaction. While the exact reason for the higher solubility of the TA/PhHQD dimer wasn't definitively established, it highlights the significant influence monomer structure has on the polymerization process, even when the reactive groups are seemingly similar.

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